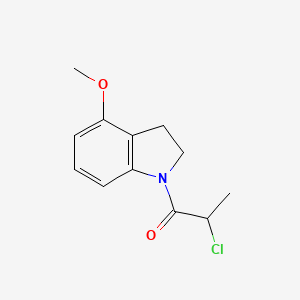

![molecular formula C9H15N3O2 B1477185 5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098090-98-1](/img/structure/B1477185.png)

5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Übersicht

Beschreibung

Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity . Each carbon in pyrrole contributes one p orbital and pi electron. The nitrogen in pyrrole contributes two pi electrons by becoming sp2 hybridized and placing its lone pair electrons into a p orbital .

Synthesis Analysis

Pyrrole synthesis involves various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The molecular structure of pyrrole is a five-membered ring with alternating single and double bonds, with a nitrogen atom replacing one of the carbons .Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. For instance, it can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- The efficiency of novel condensation reactions for synthesizing disubstituted and trisubstituted pyrroles has been demonstrated, offering pathways through intermediacies like methylimine and highlighting the regioselectivity dependent on the presence of aminomethylpyridine (Klappa, McNeill, & Rich, 2002).

- Substituted pyrrolopyrrole derivatives have been synthesized under mild conditions, showing potential for use in organic optoelectronic materials due to their photophysical properties and increased water solubility (Zhang et al., 2014).

Materials Science and Polymer Chemistry

- Pyrrolo[3,4-c]pyrrole-1,3-dione based polymers have been developed for use in organic thin film transistors, exhibiting promising p-channel charge transport performance due to their high LUMO levels and structural properties (Guo, Sun, & Li, 2014).

- An alcohol-soluble n-type conjugated polyelectrolyte based on pyrrolo[3,4-c]pyrrole-1,4-dione has been synthesized for enhancing the efficiency of inverted polymer solar cells through improved electron transport and reduced exciton recombination (Hu et al., 2015).

Optical and Electronic Properties

- Conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units have been explored for their strong photoluminescence and potential in electronic applications due to their high photochemical stability and good solubility in common organic solvents (Beyerlein & Tieke, 2000).

Wirkmechanismus

Target of Action

Pyrrole derivatives have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Pyrrole derivatives have been reported to influence several biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

Pyrrole derivatives have been reported to exert various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2-aminoethyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-11-8(13)6-4-12(3-2-10)5-7(6)9(11)14/h6-7H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQHWAJRSXPHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2CN(CC2C1=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477103.png)

![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)butan-1-one](/img/structure/B1477105.png)

![3-Amino-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477106.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)acetic acid](/img/structure/B1477111.png)

![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid](/img/structure/B1477112.png)

![6-Methoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1477117.png)

![5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1477118.png)

![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1477119.png)

![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477121.png)

![2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1477122.png)

![5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477123.png)

![3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477124.png)

![6-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)nicotinic acid](/img/structure/B1477125.png)